molecular formula C6H9N3O B3123632 1-Amino-4-methyl-1H-pyrrole-2-carboxamide CAS No. 310430-79-6

1-Amino-4-methyl-1H-pyrrole-2-carboxamide

Cat. No.: B3123632
CAS No.: 310430-79-6
M. Wt: 139.16 g/mol
InChI Key: XYRBFVJDVOXNLF-UHFFFAOYSA-N
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Description

1-Amino-4-methyl-1H-pyrrole-2-carboxamide is a heterocyclic organic compound with a pyrrole ring structure

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit various enzymes . These enzymes play crucial roles in numerous biological processes, including metabolic pathways and signal transduction.

Mode of Action

It’s known that many similar compounds interact with their targets through hydrogen bonding . This interaction can inhibit the activity of the target enzyme, leading to changes in the biochemical pathways in which the enzyme is involved.

Biochemical Pathways

Similar compounds have been found to affect various biochemical pathways by inhibiting key enzymes . The inhibition of these enzymes can lead to downstream effects, such as changes in metabolic processes or signal transduction pathways.

Result of Action

Similar compounds have been found to exhibit anti-inflammatory and analgesic activities , and some have shown potent anti-tumor activities . These effects are likely the result of the compound’s interaction with its targets and the subsequent changes in biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-4-methyl-1H-pyrrole-2-carboxamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methyl-1H-pyrrole-2-carboxylic acid with ammonia or an amine source in the presence of a dehydrating agent . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Amino-4-methyl-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the pyrrole ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Amino-4-methyl-1H-pyrrole-2-carboxamide is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-amino-4-methylpyrrole-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-4-2-5(6(7)10)9(8)3-4/h2-3H,8H2,1H3,(H2,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYRBFVJDVOXNLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=C1)C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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